

TCO-PEG6-NHS ester structure and chemical properties

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Compound of Interest

Compound Name: TCO-PEG6-NHS ester

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An In-depth Technical Guide to **TCO-PEG6-NHS Ester**: Structure, Properties, and Applications

Introduction

TCO-PEG6-NHS ester is a heterobifunctional crosslinker that plays a pivotal role in the field of bioconjugation and chemical biology. It is meticulously designed with three key components: a trans-cyclooctene (TCO) group, a hexaethylene glycol (PEG6) spacer, and an N-hydroxysuccinimide (NHS) ester. This molecular architecture enables a two-step ligation strategy, empowering researchers to conjugate a wide array of molecules with precision and efficiency.

The primary function of the NHS ester is to react with primary amines, commonly found on the lysine residues of proteins and antibodies, forming a stable amide bond.^{[1][2]} The TCO group serves as a highly reactive handle for bioorthogonal chemistry, specifically participating in the inverse-electron-demand Diels-Alder (iEDDA) reaction with tetrazine-modified molecules.^[1] This "click chemistry" reaction is exceptionally fast and selective, proceeding rapidly in aqueous environments without the need for catalysts.^{[1][3]} The hydrophilic PEG6 spacer enhances the reagent's water solubility, provides flexibility, and minimizes steric hindrance during conjugation.^{[1][3][4]}

This guide provides a comprehensive overview of the structure, chemical properties, and applications of **TCO-PEG6-NHS ester** for researchers, scientists, and professionals in drug development.

Chemical Properties and Structure

The utility of **TCO-PEG6-NHS ester** is derived from the distinct properties of its three functional components.

- **Trans-Cyclooctene (TCO) Moiety:** The TCO group is a strained alkene that acts as a highly reactive dienophile in iEDDA reactions.[1] Its reaction with tetrazines is one of the fastest bioorthogonal reactions known, with second-order rate constants reaching up to $10^6 \text{ M}^{-1}\text{s}^{-1}$. [1] This rapid kinetics allows for efficient labeling at low concentrations. However, the TCO group has a limited shelf life as it can isomerize to the less reactive cis-cyclooctene (CCO) form, making long-term storage inadvisable.[4]
- **N-Hydroxysuccinimide (NHS) Ester Moiety:** The NHS ester is a well-established amine-reactive functional group. It reacts with primary amines at a physiological to slightly alkaline pH (7.2-9) to form a stable, covalent amide bond, releasing N-hydroxysuccinimide as a byproduct.[3][5] This reaction is susceptible to competition from hydrolysis, especially at higher pH values.[5][6]
- **Polyethylene Glycol (PEG6) Spacer:** The six-unit polyethylene glycol linker is a hydrophilic chain that significantly improves the water solubility of the molecule.[4] It also provides a flexible connection between the conjugated molecules, which can help to reduce steric hindrance and preserve the biological activity of proteins or antibodies.[3]

Quantitative Data Summary

The following table summarizes the key physicochemical properties of **TCO-PEG6-NHS ester**.

| Property | Value | Reference(s) |
|---------------------|--|--------------|
| Molecular Formula | C ₂₈ H ₄₆ N ₂ O ₁₂ | [1][4][7][8] |
| Molecular Weight | 602.7 g/mol | [1][4][9] |
| CAS Number | 2353409-96-6 | [4][7][8] |
| Purity | >95% | [4][9][10] |
| Solubility | Soluble in DMSO, DMF, DCM | [3][4] |
| Storage Conditions | -20°C | [4] |
| Shipping Conditions | Ambient Temperature | [4] |

Reaction Mechanism and Experimental Protocols

The use of **TCO-PEG6-NHS ester** involves a two-stage process: initial amine conjugation followed by a bioorthogonal click reaction.

Stage 1: Amine Conjugation

The NHS ester reacts with a primary amine-containing molecule (e.g., a protein) to form a stable amide linkage.

Reaction of **TCO-PEG6-NHS ester** with a primary amine.

General Experimental Protocol for Protein Labeling

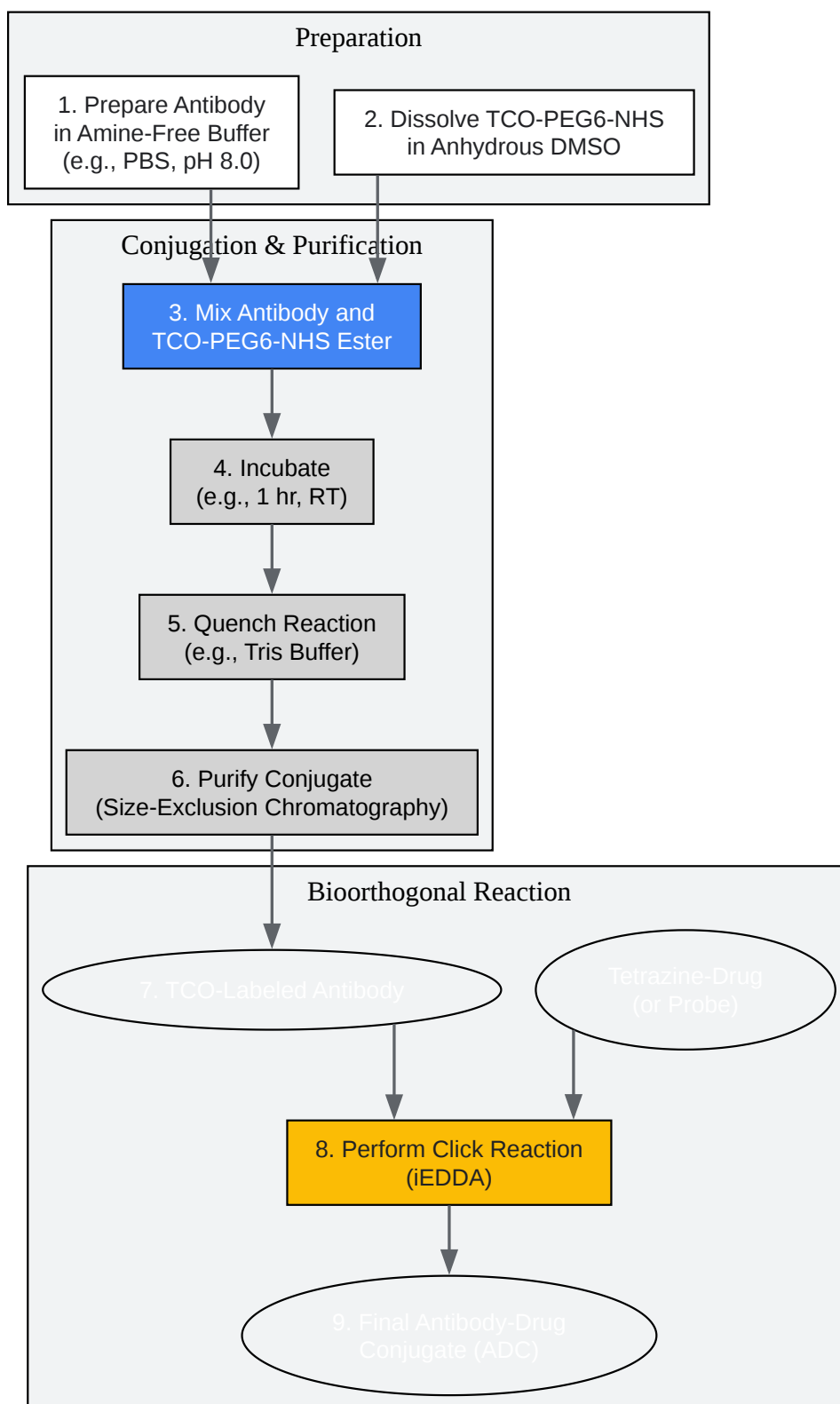
This protocol outlines a general procedure for labeling a protein or antibody with **TCO-PEG6-NHS ester**. Optimization is typically required for each specific application.

- **Buffer Preparation:** Prepare a suitable reaction buffer, such as 100 mM sodium bicarbonate or phosphate buffer, with a pH of 8.0-8.5.[11] Ensure the buffer is free from any primary amines (e.g., Tris, glycine), as these will compete with the reaction.[5][11]
- **Antibody/Protein Preparation:** If necessary, perform a buffer exchange for the protein sample into the prepared reaction buffer using a desalting column to remove any interfering substances.[11] Adjust the protein concentration, for example, to 1-5 mg/mL.[3]

- **Reagent Preparation:** Immediately before use, dissolve the **TCO-PEG6-NHS ester** in an anhydrous solvent like DMSO or DMF to a stock concentration (e.g., 10 mM).[\[3\]](#)[\[11\]](#)
- **Conjugation Reaction:** Add a molar excess of the **TCO-PEG6-NHS ester** solution to the protein solution. A 20-fold molar excess is a common starting point.[\[3\]](#) Incubate the reaction for 1-2 hours at room temperature or on ice.[\[11\]](#)
- **Quenching:** Stop the reaction by adding an amine-containing buffer, such as Tris, to a final concentration of 50-100 mM to quench any unreacted NHS ester.[\[11\]](#) Incubate for approximately 15-30 minutes.
- **Purification:** Remove excess, unreacted **TCO-PEG6-NHS ester** and reaction byproducts from the labeled protein using size-exclusion chromatography, such as a Zeba™ Spin Desalting Column.[\[3\]](#)[\[11\]](#)
- **Characterization:** The resulting TCO-labeled protein is now ready for the subsequent click reaction with a tetrazine-modified molecule. The degree of labeling can be determined if required.

Experimental Workflow and Applications

The primary application of **TCO-PEG6-NHS ester** is in multi-step bioconjugation strategies, including the development of antibody-drug conjugates (ADCs), PROTACs, and molecular imaging agents.[\[2\]](#)[\[7\]](#)[\[10\]](#)[\[12\]](#)



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Workflow for ADC development using **TCO-PEG6-NHS ester**.

This workflow highlights the utility of **TCO-PEG6-NHS ester** in creating precisely modified biomolecules. By first functionalizing a protein with a TCO group, researchers can then introduce a second molecule, such as a drug, imaging agent, or biotin tag, that has been modified with a tetrazine. This approach is widely used for:

- Antibody-Drug Conjugates (ADCs): Attaching potent cytotoxic drugs to antibodies for targeted cancer therapy.[2][13]
- PROTAC Development: As a versatile linker for synthesizing PROTACs, which are designed to induce targeted protein degradation.[12][14]
- Cell Surface Labeling: Modifying the surface of living cells with TCO handles for applications in cell-based diagnostics and studying cell-cell interactions.[1]
- Molecular Imaging: Used in pre-targeting strategies for live-cell and in vivo imaging, where the TCO-labeled antibody is administered first, followed by a smaller, fast-clearing tetrazine-labeled imaging probe.[6]

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